molecular formula C20H21N3O4 B11642486 (E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 305343-24-2

(E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B11642486
CAS No.: 305343-24-2
M. Wt: 367.4 g/mol
InChI Key: NUKOAACTLSCAKB-MDZDMXLPSA-N
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Description

(2E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one is a complex organic compound with a unique structure that includes a piperazine ring, a methoxyphenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one typically involves multiple steps, starting with the preparation of the piperazine derivative. The methoxyphenyl group is introduced through a nucleophilic substitution reaction, followed by the addition of the nitrophenyl group via a condensation reaction. The final step involves the formation of the enone structure through an aldol condensation reaction under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to a biological response. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Heparinoid: Compounds with structures similar to heparin, used for their anticoagulant properties.

Uniqueness

(2E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one is unique due to its combination of a piperazine ring, methoxyphenyl group, and nitrophenyl group, which confer specific chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of (2E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

305343-24-2

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

(E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C20H21N3O4/c1-27-19-8-3-2-7-18(19)21-11-13-22(14-12-21)20(24)10-9-16-5-4-6-17(15-16)23(25)26/h2-10,15H,11-14H2,1H3/b10-9+

InChI Key

NUKOAACTLSCAKB-MDZDMXLPSA-N

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]

solubility

3.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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